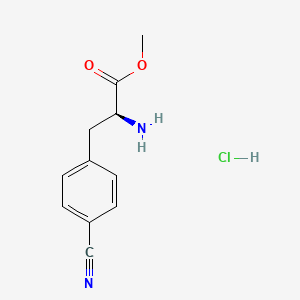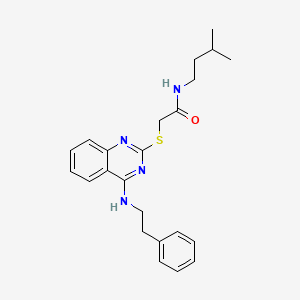![molecular formula C19H22Cl2N2O2 B2691577 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide CAS No. 301225-55-8](/img/structure/B2691577.png)
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide” is an amide derivative with a dichlorophenoxy group and a diethylaminophenyl group attached to the carbon of the amide group. The presence of these functional groups could give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy and diethylaminophenyl groups could affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Herbicides Based on 2,4-D
Research on herbicides like 2,4-D, which shares part of the chemical structure with the compound , has been extensive, focusing on their behavior in agricultural environments and microbial biodegradation. These studies have elucidated the mechanisms through which such compounds are broken down in the environment and their interactions with microbial communities. The importance of understanding the environmental fate of these chemicals is underscored by their widespread use and potential for ecological disruption (Magnoli et al., 2020).
Toxicity and Environmental Persistence
Global Trends in Toxicity Studies
A scientometric review on the toxicity of 2,4-D herbicides highlights the growing body of research addressing the environmental and health impacts of such chemicals. This review provides a quantitative analysis of research trends, identifying key areas of study such as occupational risk, neurotoxicity, and the impact on non-target species. The analysis points to a concentrated effort to understand the broader implications of herbicide use, which could be relevant to similar compounds (Zuanazzi et al., 2020).
Mechanisms of Action and Environmental Behavior
Sorption to Soil and Organic Matter
Understanding how herbicides and similar compounds interact with soil and organic matter is crucial for assessing their environmental behavior. Research into the sorption properties of phenoxy herbicides, including 2,4-D, sheds light on how these substances bind to different environmental matrices. This knowledge is essential for predicting the mobility, bioavailability, and persistence of such chemicals in the environment, providing a foundation for managing their ecological impact (Werner et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide is the plant’s growth regulation system . It acts as a synthetic auxin, a type of plant growth regulator .
Mode of Action
this compound interacts with its targets by disrupting the actin cytoskeleton, which controls root elongation and cell production . This interaction leads to uncontrolled and unsustainable growth in plants, causing stem curling, leaf wilting, and ultimately, plant death .
Biochemical Pathways
The compound affects the biochemical pathways related to plant growth and development . By mimicking the action of natural auxins, it disrupts normal plant growth and development . The downstream effects include abnormal growth, senescence, and plant death .
Pharmacokinetics
It is known that the compound is insoluble in water and considered relatively neutral . Its bioavailability would be influenced by these properties.
Result of Action
The molecular and cellular effects of this compound’s action include uncontrolled and unsustainable growth, leading to morphological changes such as stem curling and leaf wilting . Ultimately, these changes result in plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown to degrade in the presence of soil and water microorganisms . Additionally, the compound’s action can be influenced by the type of plant species, as different species require different dosages for effective action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-4-23(5-2)16-9-7-15(8-10-16)22-19(24)13(3)25-18-11-6-14(20)12-17(18)21/h6-13H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMJUVKKGFECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2691496.png)
![3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B2691497.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2691500.png)
![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)
![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)
